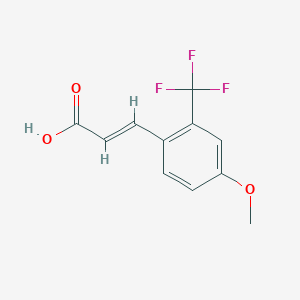

4-Methoxy-2-(trifluoromethyl)cinnamic acid

描述

Overview of Cinnamic Acid Derivatives in Pharmaceutical and Agrochemical Sciences

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, fruits, and honey, such as cinnamon. nih.gov Their core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold that can be modified to create a wide array of bioactive agents. nih.govnih.gov

In the pharmaceutical realm, these derivatives are celebrated for a broad spectrum of pharmacological activities. Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents. nih.govnih.govresearchgate.net The specific biological effects are often dictated by the nature and position of substituent groups on the cinnamic acid framework, making them a prime target for medicinal chemists aiming to develop new therapeutic compounds. nih.govresearchgate.net For instance, derivatives like ferulic acid and caffeic acid are noted for their antioxidant properties, while others have shown promise in combating drug-resistant microbial strains. nih.gov

The utility of cinnamic acid derivatives extends robustly into the agrochemical sciences. They have been investigated as natural alternatives to synthetic pesticides due to their inherent biological activities. nih.govresearchgate.net Studies have demonstrated their efficacy as antifungal, antibacterial, antiviral, and herbicidal agents. nih.goveurekaselect.comresearchgate.netacs.org The development of novel agrochemicals from cinnamic acid derivatives is a highly efficient approach, as these compounds can help control plant pathogens, potentially by enhancing the plant's own defense responses. nih.govresearchgate.net Their applications also include use as insecticides and larvicides, offering more biodegradable options for pest control. researchgate.netnih.gov

The diverse bioactivities of these compounds are summarized in the table below.

| Biological Activity | Field of Application | Examples of Derivatives |

| Anticancer | Pharmaceutical | Ferulic Acid, Caffeic Acid nih.gov |

| Antimicrobial (Antibacterial, Antifungal) | Pharmaceutical & Agrochemical | Cinnamic Acid, p-Coumaric Acid eurekaselect.comnih.gov |

| Anti-inflammatory | Pharmaceutical | Ethyl 3,4,5-trimethoxycinnamate (B1233958) |

| Antiviral | Pharmaceutical & Agrochemical | Various synthesized derivatives nih.goveurekaselect.com |

| Antidiabetic | Pharmaceutical | Ferulic Acid, p-Methoxycinnamic Acid |

| Antioxidant | Pharmaceutical | Caffeic Acid, Ferulic Acid |

| Herbicidal | Agrochemical | Substituted Cinnamanilides researchgate.netacs.org |

| Insecticidal/Larvicidal | Agrochemical | Methyl Cinnamate (B1238496), Butyl Cinnamate nih.gov |

Significance of Methoxy (B1213986) and Trifluoromethyl Substituents in Bioactive Molecules

The strategic placement of specific functional groups onto a parent molecule is a cornerstone of modern drug design. The methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups are particularly valued for their ability to modulate the physicochemical and biological properties of a compound.

The methoxy group is a common feature in many natural products and approved drugs. nih.govresearchgate.net Its inclusion can enhance a molecule's ligand-target binding, improve its pharmacokinetic profile (including absorption, distribution, metabolism, and excretion - ADME), and fine-tune its physicochemical characteristics. nih.govresearchgate.net The methoxy group is considered non-lipophilic and can serve as a "scout" for exploring protein binding pockets. tandfonline.com It possesses a versatile electrostatic potential, with an electronegative oxygen atom and a methyl group with partial positive character, allowing for varied interactions. tandfonline.com The position of the methoxy group is critical; for example, a p-methoxy substituent on cinnamic acid has been shown to be an effective insulin-releasing agent.

The table below highlights the key properties these substituents impart.

| Substituent Group | Key Physicochemical Properties | Impact on Bioactive Molecules |

| Methoxy (–OCH₃) | Non-lipophilic, Polar, H-bond acceptor, Versatile electrostatic potential | Enhances target binding, Improves ADME properties, Modulates solubility nih.govresearchgate.nettandfonline.com |

| Trifluoromethyl (–CF₃) | Highly lipophilic, Strong electron-withdrawing effect, High metabolic stability | Increases metabolic stability, Enhances membrane permeability and bioavailability, Improves binding affinity mdpi.comnbinno.comhovione.com |

Rationale for Academic Research on 4-Methoxy-2-(trifluoromethyl)cinnamic Acid and its Analogs

The academic pursuit of synthesizing and characterizing novel molecules like this compound stems from a rational design strategy aimed at creating compounds with potentially enhanced or unique biological activities. The rationale is built upon the established knowledge of its constituent parts: the cinnamic acid scaffold, the methoxy group, and the trifluoromethyl group.

The core cinnamic acid structure provides a proven platform with a wide range of biological activities. beilstein-journals.org By strategically adding methoxy and trifluoromethyl substituents, researchers aim to synergistically combine the beneficial properties of each group. The goal is to fine-tune the molecule's characteristics to overcome limitations of existing compounds, such as poor metabolic stability or low potency. nih.govmdpi.com

Research into analogs provides strong justification for this approach:

p-Methoxycinnamic acid has been studied for its potential as an antidiabetic, antimicrobial, and photoprotective (sunscreen) agent. mdpi.comuns.ac.id Its synthesis is well-documented, often via methods like the Perkin reaction. uns.ac.idchemicalbook.comresearchgate.net

Trifluoromethylated cinnamic acids are explored for their therapeutic potential. For instance, m-trifluoromethyl cinnamic acid is a key intermediate in the synthesis of the drug Cinacalcet. google.com

The specific design of This compound (CAS Number 773131-66-1) suggests a deliberate effort to merge these properties. The methoxy group at the 4-position (para) is known to contribute to activities like insulin (B600854) secretion. The placement of the bulky and electron-withdrawing trifluoromethyl group at the 2-position (ortho) is significant. This ortho-substitution can enforce a specific conformation (shape) on the molecule, which may influence how it interacts with biological targets and could potentially lead to higher selectivity or novel mechanisms of action. Therefore, the synthesis and study of this specific compound are driven by the hypothesis that the unique combination and positioning of these substituents on the cinnamic acid scaffold will yield a novel chemical entity with valuable and potentially superior pharmacological or agrochemical properties.

Hierarchical Structure and Scope of the Research Outline

This article is structured to provide a comprehensive yet focused introduction to the scientific context of this compound. It begins with a broad overview of the parent compound family, cinnamic acid derivatives, establishing their importance in both pharmaceutical and agrochemical sciences (Section 1.1). It then narrows the focus to the specific functional groups present in the target molecule—methoxy and trifluoromethyl—detailing their individual significance in the design of bioactive compounds (Section 1.2). Building on this foundation, the article presents the scientific rationale for the specific academic interest in this compound and its related analogs, explaining how its unique structure is a product of rational chemical design (Section 1.3). This hierarchical approach, moving from the general to the specific, serves to contextualize the importance of this single chemical entity within the broader landscape of contemporary chemical research.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZGTKORCAWIMH-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 4 Methoxy 2 Trifluoromethyl Cinnamic Acid Analogs

Correlating Substituent Effects with Biological Profiles

Impact of Trifluoromethyl Group Position (Ortho, Meta, Para) on Activity

The trifluoromethyl (-CF3) group is a significant pharmacophore in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.comnih.gov Its position on the phenyl ring of a cinnamic acid derivative can drastically alter the molecule's interaction with biological targets, leading to varied activity profiles.

Research on the phytotoxic activity of trans-cinnamic acid analogs against the parasitic weed Cuscuta campestris demonstrated a clear positional effect of the -CF3 group. The study revealed that trans-4-(trifluoromethyl)cinnamic acid (para-substituted) enhanced the growth inhibitory activity compared to the parent trans-cinnamic acid. In contrast, the ortho-substituted analog, trans-2-(trifluoromethyl)cinnamic acid, showed reduced activity. The decreased efficacy of the ortho-substituted compound was hypothesized to be due to steric hindrance, potentially blocking the metabolic conversion of the cinnamic acid derivative into coumarins, which may be an active form of the molecule.

In a separate quantitative structure-activity relationship (QSAR) study on chalcone-cinnamate derivatives, it was predicted that the introduction of a trifluoromethyl group could significantly enhance cytotoxic potency against the MCF-7 human breast cancer cell line. nih.gov The model estimated that adding a trifluoromethyl group could decrease the IC50 value of a parent compound from 17.86 µM to a predicted 2.01 µM, highlighting its potential as a potent substituent in anticancer drug design. nih.gov

| Compound | -CF3 Position | Relative Activity vs. Unsubstituted Cinnamic Acid |

|---|---|---|

| trans-2-(Trifluoromethyl)cinnamic acid | Ortho | Reduced |

| trans-4-(Trifluoromethyl)cinnamic acid | Para | Enhanced |

Influence of Methoxy (B1213986) Group on Biological Efficacy

The methoxy (-OCH3) group is another critical determinant of the biological activity in cinnamic acid derivatives. Its electron-donating nature and influence on lipophilicity and hydrogen bonding capacity can significantly modulate the pharmacological effects. nih.govmdpi.com

Numerous studies have underscored the importance of the methoxy group's presence and position. For instance, comprehensive research on phenylpropenoic acids identified the para-methoxy group as a key structural element for high antidiabetic activity. nih.gov p-Methoxycinnamic acid was found to be a potent α-glucosidase inhibitor, acting as a noncompetitive inhibitor, and its presence at the para position was deemed necessary for enhanced activity. nih.govmdpi.com Similarly, the para-methoxy group is considered a crucial pharmacophore for the hepatoprotective properties of these compounds. mdpi.com

The number and site of methoxy substitution define the potency and range of action. nih.gov In studies on antioxidant activity, a sinapic acid derivative (containing two methoxy groups) was found to be more active than a ferulic acid derivative (one methoxy group), which was attributed to the additional electron-donating methoxy group. mdpi.com The presence of methoxy groups at positions 3 and 4 of an N-benzyl pyridinium (B92312) moiety attached to a cinnamic acid derivative was also found to increase its inhibitory activity against acetylcholinesterase (AChE). nih.gov

| Compound/Derivative Type | -OCH3 Position | Observed Biological Effect |

|---|---|---|

| p-Methoxycinnamic acid | Para | Potent α-glucosidase inhibition mdpi.com |

| Phenylpropenoic acids | Para | Key determinant for high antidiabetic activity nih.gov |

| Cinnamic acid derivatives | Para | Crucial for hepatoprotective activity mdpi.com |

| Sinapic acid derivative | 3,5-Dimethoxy | Higher antioxidant activity compared to single methoxy group mdpi.com |

| N-benzyl pyridinium derivatives | 3,4-Dimethoxy | Increased acetylcholinesterase (AChE) inhibition nih.gov |

Role of Halogen and Other Aromatic Substituents on Activity

Besides the trifluoromethyl group, other halogens like chlorine, bromine, and fluorine, as well as other aromatic substituents, play a significant role in the biological activity of cinnamic acid analogs. The position, number, and type of halogen can profoundly affect the compound's efficacy. nih.gov

For example, in antitubercular studies, a para-substituted chloro-cinnamic acid derivative (IC50 = 4.54 µg/mL) was found to be more than twice as active as its ortho-substituted counterpart (IC50 = 9.91 µg/mL). nih.gov This suggests that substitution at the para position with a chlorine atom enhances antibacterial activity. Conversely, the introduction of fluorine or bromine at the meta or para position of certain N-benzyl pyridinium cinnamic acid derivatives led to a decrease in acetylcholinesterase inhibitory activity compared to the unsubstituted analog. nih.gov

Other substituents also modulate activity. Hydroxyl (-OH) groups are another class of substituents whose position impacts biological function. In one study, a cinnamic acid derivative with an ortho-hydroxyl group was the most active against E. faecium, whereas analogs with meta- and para-hydroxyl groups showed a drastic loss of activity. mdpi.com This indicates that the ortho position for the hydroxyl group is important for interaction with the enterococcal cell wall. mdpi.com

Effects of Electron-Donating versus Electron-Withdrawing Groups on Biological Activity

The electronic properties of substituents on the phenyl ring are a major factor in the structure-activity relationships of cinnamic acid derivatives. Generally, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or decrease biological efficacy depending on the specific therapeutic target. nih.gov

In the context of antitubercular activity, EWGs have been shown to improve efficacy. For instance, a derivative with a carboxylic acid group (an EWG) at the para position exhibited potent activity against Mycobacterium tuberculosis. nih.gov Generally, the presence of an EWG at the para position of the phenyl ring was found to favor significant anti-TB activity. nih.gov In contrast, compounds with EDGs on the phenyl ring, such as methyl or methoxy groups at the para position, did not display significant anti-TB activity and were often found to be inactive. nih.gov

However, this trend is not universal across all biological activities. For antioxidant effects, the presence of EDGs like methoxy groups can enhance activity. mdpi.com The antioxidant, anti-inflammatory, and anticancer properties of cinnamic acids are known to be greatly influenced by the substitutions on the aryl ring. nih.gov

| Substituent Type | Position | Effect on Antitubercular Activity | Example Substituent |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Para | Improved Activity nih.gov | -COOH nih.gov |

| Electron-Donating Group (EDG) | Para | No Significant Activity / Inactive nih.gov | -OCH3, -CH3 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.govnih.gov

Several QSAR studies have been successfully conducted on cinnamic acid derivatives to model various biological activities. For instance, QSAR investigations have been applied to correlate the structural features of cinnamic acid esters, amides, and other derivatives with their antimicrobial activity against bacteria and fungi like Escherichia coli and Candida albicans. nih.gov

In another study, descriptor-based QSAR models were developed for a series of cinnamic and caffeic acid derivatives to predict their ability to inhibit lipid peroxidation. nih.gov These models utilized a range of descriptors, including quantum chemical, thermodynamic, electronic, and spatial parameters, to identify the essential structural attributes required for antioxidant activity. nih.gov Similarly, QSAR and molecular docking studies have been performed on cinnamic acid analogs to understand their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors, revealing that electronic properties are the governing factors for their inhibitory action. alquds.edueurekaselect.com These predictive models, once validated, can facilitate the in silico design of new chemical entities with enhanced activity profiles, accelerating the drug development process. nih.govresearchgate.net

Identification of Key Molecular Descriptors for Activity Prediction

The biological activity of 4-Methoxy-2-(trifluoromethyl)cinnamic acid and its analogs is quantitatively linked to their structural features through various molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies on cinnamic acid derivatives have identified several key descriptors that are crucial for predicting their bioactivity. These descriptors generally fall into categories such as electronic, steric, and physicochemical properties.

Research into the acaricidal activity of cinnamic acid esters has revealed that the carbonyl group is a critical feature for bioactivity. Furthermore, the type and length of the alkoxy chain in the ester moiety, along with steric hindrance near the ester group, significantly modulate the compound's effectiveness. Studies have shown that esters are generally more active than their corresponding amides, ketones, or acids. The electronic nature of the aromatic ring also plays a role; replacing the phenyl group with heteroaromatic rings like α-pyridyl or α-furanyl can lead to a significant increase in activity.

For antitubercular cinnamic acid derivatives, QSAR models have indicated that the main descriptors are related to the geometrical and electronic properties of the molecules. nih.gov This suggests that the spatial arrangement of atoms and the distribution of electron density are fundamental to their mechanism of action.

In the context of antimicrobial activity, lipophilicity has been identified as a key descriptor. For instance, modifying the carboxylic group of cinnamic acid to an ester function can introduce bioactivity where none existed in the parent acid. Increasing the length of the alkyl chain in the ester, such as from a methyl to an ethyl or butyl group, often potentiates the pharmacological response. This is attributed to an increase in lipophilicity, which may enhance the penetration of the compound through biological membranes. mdpi.com However, an excessively large substituent, such as a benzyl (B1604629) group, can lead to reduced activity, possibly due to unfavorable molecular volume or steric hindrance. mdpi.com

The following table summarizes key molecular descriptors and their observed influence on the bioactivity of various cinnamic acid analogs.

Table 1: Key Molecular Descriptors and Their Influence on the Bioactivity of Cinnamic Acid Analogs

| Descriptor Category | Specific Descriptor/Feature | Influence on Bioactivity | Example Analog Class |

|---|---|---|---|

| Electronic | Nature of Aromatic Ring | Replacement of phenyl with heteroaromatic rings (e.g., α-pyridyl) can significantly increase activity. | Acaricidal Cinnamic Esters |

| Steric/Geometrical | Steric Hindrance | Increased steric bulk near the active functional group (e.g., ester) can influence activity. | Acaricidal Cinnamic Esters |

| Steric/Geometrical | Molecular Volume/Branching | Large substituent groups (e.g., benzyl) can decrease activity compared to smaller alkyl groups. | Antimicrobial Cinnamates |

| Physicochemical | Lipophilicity (e.g., LogP) | Increasing the alkyl chain length of esters (methyl < ethyl < butyl) often enhances antimicrobial activity. | Antimicrobial Cinnamates mdpi.com |

| Structural Feature | Carbonyl Group | The presence of the carbonyl group is considered crucial for acaricidal activity. | Acaricidal Cinnamic Esters |

Stereochemical Influences on SAR

The three-dimensional arrangement of atoms in this compound and its analogs can have a profound impact on their interaction with biological targets, leading to significant variations in bioactivity. Key stereochemical aspects include the geometry around the carbon-carbon double bond (E/Z isomerism) and the presence of chiral centers.

Cinnamic acid derivatives possess a carbon-carbon double bond in their acrylic acid side chain, which gives rise to E (trans) and Z (cis) geometric isomers. The trans configuration, where the phenyl ring and the carboxyl group are on opposite sides of the double bond, is the most common and generally more stable form due to reduced steric hindrance. nih.govmdpi.com This inherent stability often means that the E-isomer is the predominantly synthesized and studied form.

While the E-isomer is more stable, it is not universally the more bioactive form. The differentiation in bioactivity between E and Z isomers is highly dependent on the specific biological target and the required conformation for optimal binding. The rigid geometry of the double bond fixes the relative positions of the aromatic ring and the carboxylic acid moiety, which can lead to one isomer fitting into a receptor's binding site more effectively than the other. For instance, studies on cinnamic amides have noted that the steric configuration (Z vs. E) has a significant impact on their physical, chemical, and biological properties. In some cases, the less stable Z-isomer has been shown to exhibit superior bioactivity. Research on plant growth inhibitors found that certain analogs of cis-cinnamic acid displayed potent activity, highlighting that the geometric arrangement is a critical determinant of biological function.

While the basic structure of this compound is achiral, the introduction of chiral centers into its analogs or into larger molecules that incorporate the cinnamic acid scaffold can lead to enantiomers or diastereomers with distinct biological activities. This enantioselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Recent synthetic advancements have focused on creating axially chiral cinnamate (B1238496) esters, underscoring the importance of chirality in the design of bioactive molecules. nih.gov A practical example of this principle can be seen in the development of hybrid molecules that conjugate a chiral drug with cinnamic acid derivatives. In one such study, primaquine, an antimalarial drug with a chiral center, was conjugated with various cinnamic acid derivatives to form novel amides and acylsemicarbazides. mdpi.com The resulting hybrid molecules were evaluated for their anticancer and antiviral activities.

The study revealed that the biological activity of these conjugates was highly dependent on the specific cinnamic acid derivative attached and the nature of the linker, with some compounds showing high selectivity and potent inhibitory activity at nanomolar concentrations against specific cancer cell lines. mdpi.com For example, an acylsemicarbazide conjugate featuring a para-trifluoromethyl substituted cinnamic acid moiety displayed high selectivity and inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com This demonstrates that the presence of a chiral center within the larger conjugated structure, in combination with specific substitutions on the cinnamic acid ring, can precisely modulate bioactivity and target selectivity.

The following table presents data on the anticancer activity of selected chiral primaquine-cinnamic acid acylsemicarbazide conjugates, illustrating the influence of the conjugated structure on bioactivity.

Table 2: Cytotoxicity of Chiral Primaquine-Cinnamic Acid Acylsemicarbazide Conjugates against the MCF-7 Cancer Cell Line

| Compound ID | Cinnamic Acid Moiety Substitution | IC₅₀ (µM) |

|---|---|---|

| 7c | 4-Methoxy | 1.63 |

| 7f | 3,4-Methylenedioxy | 1.70 |

| 7g | 4-Chloro | 2.05 |

| 7j | 4-(Trifluoromethyl) | 0.091 |

Data sourced from a study on primaquine-cinnamic acid conjugates. mdpi.com

In Vitro Biological Activity and Mechanistic Characterization of 4 Methoxy 2 Trifluoromethyl Cinnamic Acid and Its Derivatives

Antimicrobial Research and Associated Mechanisms

Cinnamic acid and its derivatives are naturally occurring compounds found in plants and have been recognized for their wide range of biological activities, including antimicrobial effects. mdpi.com The introduction of methoxy (B1213986) and trifluoromethyl groups to the cinnamic acid scaffold can modulate its biological properties, leading to enhanced or specific activities.

Antibacterial Activity

Research has explored the antibacterial potential of cinnamic acid derivatives against a spectrum of bacteria, including clinically significant pathogens like Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA).

One area of investigation has been focused on trifluoromethyl-substituted N-arylcinnamamides. sciforum.net Studies have shown that the position of the trifluoromethyl group on the phenyl core of cinnamic acid influences the antibacterial activity. sciforum.net For instance, a derivative with the trifluoromethyl moiety in the meta-position demonstrated notable activity against S. aureus and MRSA isolates. sciforum.net

Cinnamic acid derivatives have also been evaluated for their ability to combat Staphylococcus epidermidis, a bacterium known for its capacity to form biofilms, which are communities of bacteria attached to a surface and encased in a protective matrix. mdpi.com Phenotypic assays have indicated that these compounds possess strong anti-biofilm activity. mdpi.com

The antimicrobial action of cinnamic acid derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane. The interaction with the cell membrane can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

Another potential mechanism is the inhibition of essential bacterial enzymes. For example, in the context of Mycobacterium tuberculosis, mycolic acids are crucial components of the cell wall, and enzymes involved in their biosynthesis, such as methoxy mycolic acid synthase 4 (MMA4), are considered attractive drug targets. nih.govbiointerfaceresearch.com Inhibition of such enzymes can disrupt cell wall integrity and inhibit bacterial growth.

Antifungal Efficacy

Derivatives of cinnamic acid have demonstrated promising antifungal activity against various fungal species. nih.gov One of the proposed mechanisms for their antifungal action is the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and involved in the detoxification of aromatic compounds. nih.gov By inhibiting this enzyme, cinnamic acid derivatives can disrupt fungal metabolism and growth. nih.gov

Studies have shown that 4-methoxycinnamic acid can inhibit the synthesis of the fungal cell wall and alter the permeability of the fungal cell membrane. researchgate.net This dual action contributes to its antifungal effects. researchgate.net Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications to the cinnamic acid structure influence its antifungal potency. nih.gov

Antitubercular Potential

Cinnamic acid and its derivatives have a long history of being investigated for their antitubercular properties. mdpi.com The emergence of multi-drug resistant tuberculosis (MDR-TB) has spurred the search for new and effective antitubercular agents. uni.luresearchgate.net

Research has shown that both the trans- and cis-isomers of cinnamic acid can reduce the viability of MDR-TB bacilli in a dose-dependent manner. uni.luresearchgate.net Interestingly, the cis-isomer has been found to be significantly more potent than the trans-isomer. uni.luresearchgate.net Scanning electron microscopy has revealed that these compounds can cause physical damage to the outer layer of MDR-TB bacilli. uni.luresearchgate.net Furthermore, cinnamic acid derivatives have shown synergistic effects when combined with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. uni.luresearchgate.net

Anticancer Research and Cellular Target Elucidation

In addition to their antimicrobial properties, cinnamic acid derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines have been evaluated to determine their efficacy and selectivity.

Cytotoxicity Against Cancer Cell Lines

Cinnamic acid derivatives have been tested for their cytotoxic activity against a panel of human cancer cell lines, including:

MCF-7 (breast adenocarcinoma) nih.govresearchgate.net

HeLa (cervix adenocarcinoma) nih.govresearchgate.net

A549 (non-small-cell lung cancer) nih.gov

SK-MEL-147 (melanoma) nih.gov

SW 620

HT-29

HL-60

K562 (myelogenous leukemia) nih.govresearchgate.net

MDA-MB-231 (triple-negative breast cancer) nih.gov

Studies have shown that certain cinnamic acid derivatives exhibit significant cytotoxicity with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. nih.govresearchgate.net For instance, some derivatives displayed IC50 values between 42 and 166 µM against HeLa, K562, and MCF-7 cells. nih.govresearchgate.net It has been observed that the presence of electron-withdrawing groups on the aromatic rings of these derivatives can enhance their cytotoxic effects. nih.govresearchgate.net

Research on triple-negative breast cancer cells (MDA-MB-231) has indicated that cinnamic acid can reduce cell viability and induce apoptosis (programmed cell death). nih.gov The mechanism of action in these cells is thought to involve the TNFA-TNFR1 mediated extrinsic apoptotic pathway. nih.gov

Below is a table summarizing the cytotoxic activity of some cinnamic acid derivatives against various cancer cell lines.

| Cancer Cell Line | Cell Type | Observed Cytotoxicity of Cinnamic Acid Derivatives |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Significant cytotoxicity observed with some derivatives (IC50 values between 42 and 166 µM). nih.govresearchgate.net |

| HeLa | Cervix Adenocarcinoma | Significant cytotoxicity observed with some derivatives (IC50 values between 42 and 166 µM). nih.govresearchgate.net |

| A549 | Non-Small-Cell Lung Cancer | A monomethoxylated cinnamic acid derivative was identified as a lead compound against this cell line. nih.gov |

| SK-MEL-147 | Melanoma | A monomethoxylated cinnamic acid derivative was identified as a lead compound against this cell line. nih.gov |

| K562 | Myelogenous Leukemia | Significant cytotoxicity observed with some derivatives (IC50 values between 42 and 166 µM). nih.govresearchgate.net |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cinnamic acid reduced cell viability and induced apoptosis. nih.gov |

Despite a comprehensive search for scientific literature, no specific studies detailing the in vitro biological activity of 4-Methoxy-2-(trifluoromethyl)cinnamic acid were identified. Research focusing on its direct effects on cancer cell proliferation, viability, and the underlying mechanisms such as DNA damage, enzyme modulation, or the induction of pro-apoptotic pathways is not available in the public domain.

Similarly, there is a lack of published data regarding the antioxidant properties of this compound, including its capacity for free radical scavenging in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test or its ability to inhibit lipid peroxidation.

Furthermore, investigations into the anti-inflammatory effects of this specific compound, particularly its potential to modulate the activation of Nuclear Factor-kappa B (NF-κB), have not been reported in the available scientific literature.

While the broader class of cinnamic acid derivatives has been the subject of extensive research for their potential therapeutic properties, the specific biological activities of the trifluoromethyl and methoxy-substituted variant, this compound, remain uncharacterized in published in vitro studies. Therefore, a detailed article conforming to the requested structure and content cannot be generated at this time due to the absence of specific research findings for this compound.

Anti-inflammatory Properties

Effects on Mitogen-Activated Protein Kinases (MAPKs) Activity

Mitogen-activated protein kinases (MAPKs) are key signaling proteins that regulate a wide array of cellular processes, including growth, differentiation, and stress responses. The MAPK family includes the well-studied extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun NH(2)-terminal protein kinases (JNKs), and p38 MAPKs. nih.gov These kinases form signaling cascades that are activated by various extracellular stimuli, leading to the phosphorylation of downstream targets that control cellular functions. nih.gov Dysregulation of MAPK signaling is implicated in various diseases, including cancer, making these pathways attractive targets for therapeutic intervention. nih.govijmphs.com

Cinnamic acid and its derivatives have been investigated for their potential to modulate the activity of protein kinases, including those in the MAPK pathways. nih.gov The inhibitory mechanism of these compounds can vary, ranging from ATP-competitive to non-competitive inhibition, often influenced by subtle chemical modifications to the cinnamic acid scaffold. nih.gov For instance, certain cinnamic acid congeners can synergize their effects by targeting multiple enzymes within the same signaling pathway. nih.gov While direct studies on this compound's effect on MAPK activity are not extensively detailed in the provided context, the broader class of cinnamic acid derivatives has shown promise as inhibitors of oncogenic protein kinases. nih.gov Further research is necessary to elucidate the specific interactions and effects of this compound on individual MAPK isoforms and their downstream signaling events.

Antiplasmodial Investigations

Malaria remains a significant global health issue, primarily caused by the protozoan parasite Plasmodium falciparum, with rodent malaria parasites like Plasmodium berghei serving as a common in vivo model for studying the disease. semanticscholar.orgnih.gov The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. malariaworld.orgnih.gov

Research has demonstrated the antiplasmodial potential of various natural and synthetic compounds. While specific data on this compound is not available, studies on related cinnamic acid derivatives and other plant-derived compounds provide a basis for potential activity. For example, hydroethanolic extracts from the leaves of Dacryodes edulis have shown good antiplasmodial activity against both sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum, with IC50 values of 3.10 and 3.56 μg/mL, respectively. malariaworld.org Similarly, extracts from other medicinal plants have exhibited promising activity against both P. falciparum and P. berghei. nih.govsemanticscholar.org The antiplasmodial efficacy of these compounds is often evaluated through in vitro assays using P. falciparum cultures and in vivo studies with P. berghei-infected mice. nih.govnih.gov These investigations typically measure parameters like the 50% inhibitory concentration (IC50) and the reduction in parasitemia. malariaworld.orgnih.gov

A crucial aspect of developing new antimalarial drugs is the identification of their molecular targets within the parasite. nih.gov Heat shock proteins (HSPs) are essential for parasite survival, playing roles in protein folding and stress response, making them attractive drug targets. bohrium.comnih.gov Plasmodium falciparum Heat Shock Protein 90 (PfHsp90) is a particularly interesting target due to its vital role in parasite development and pathogenesis. bohrium.comnih.gov

PfHsp90 is an ATP-dependent molecular chaperone that is essential for the maturation and stability of a wide range of client proteins. duke.eduresearchgate.net Although it shares structural similarities with its human counterpart, there are subtle differences that could be exploited for selective drug targeting. nih.gov The ATP-binding domain in the N-terminus of PfHsp90 is a key site for inhibitor interaction. nih.gov Geldanamycin, a benzoquinone ansamycin (B12435341) antibiotic, has been shown to inhibit the ATP-binding activity of PfHsp90 and exhibits potent antiplasmodial activity with an IC50 of 20 nM. nih.gov This suggests that an active and essential Hsp90 chaperone cycle exists in Plasmodium and that its inhibition can be a viable antimalarial strategy. nih.gov While the direct interaction of this compound with PfHsp90 has not been reported, the exploration of small molecule inhibitors targeting this essential chaperone is a promising avenue for antimalarial drug discovery. bohrium.comduke.edu

Enzyme Inhibition Profiling

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. mdpi.comnih.gov Its inhibition is a key strategy in the development of whitening agents for cosmetics and in preventing food spoilage. researchgate.net Cinnamic acid and its derivatives have been widely studied as potential tyrosinase inhibitors. researchgate.netnih.gov

The inhibitory activity of cinnamic acid derivatives is influenced by the substituents on the phenyl ring. researchgate.net For instance, the introduction of hydroxyl groups can be essential for potent tyrosinase inhibitory activity. nih.gov 4-Methoxycinnamic acid has been shown to inhibit the catalytic activity of tyrosinase, particularly for the monohydric phenol (B47542) L-tyrosine, by acting as a competitive inhibitor that occupies the substrate-binding site in the enzyme's catalytic center. researchgate.net The inhibition mechanism is believed to involve the formation of a complex with tyrosinase through hydrogen bonds and hydrophobic forces. researchgate.net

The table below summarizes the tyrosinase inhibitory activity of various cinnamic acid derivatives, highlighting the impact of different functional groups on their potency.

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Cinnamic acid | 201.4 ± 5.3 | Mixed | nih.govmdpi.com |

| 4-Methoxycinnamic acid | - | Competitive | researchgate.net |

| 2,4-dihydroxy-substituted cinnamic acid derivative (Ph9) | 0.000059 | Mixed | nih.gov |

| Kojic acid (standard) | 14.15 ± 0.46 | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

The H+/K+-ATPase, or proton pump, is an enzyme located in the parietal cells of the gastric mucosa responsible for the secretion of hydrochloric acid into the stomach. nih.gov Inhibition of this enzyme is a primary mechanism for treating gastroduodenal ulcers and other conditions related to excessive acid secretion. nih.gov

While direct studies on the H+/K+-ATPase inhibitory activity of this compound are not available in the provided context, the general class of plant-derived compounds and their extracts have been investigated for this property. For example, methanolic extracts of Cissus quadrangularis have been shown to significantly inhibit H+/K+-ATPase activity in a dose-dependent manner, comparable to the standard proton pump inhibitor omeprazole. nih.gov This suggests that natural products can be a source of compounds with proton pump inhibitory potential. nih.gov Further research would be needed to determine if this compound or its derivatives possess similar inhibitory effects on the H+/K+-ATPase enzyme.

Histone Deacetylase Inhibition

trans-Cinnamic acid (tCA) has been shown to inhibit the proliferation of several cancer cell lines, with a half-maximal inhibitory concentration (IC50) of approximately 1 mM in HT29 colon carcinoma cells. nih.gov Mechanistic studies revealed that tCA upregulates the expression of acetylated histones H3 and H4, consistent with the action of an HDAC inhibitor. nih.gov This suggests that the cinnamic acid scaffold can serve as a basis for HDAC inhibition.

Furthermore, compounds incorporating a trifluoromethyl ketone group, a key feature of the subject molecule, have been identified as potent HDAC inhibitors. researchgate.netnih.gov These trifluoromethyl ketones have demonstrated antiproliferative effects against various cancer cell lines. nih.gov The trifluoromethyl ketone moiety is thought to interact with the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity. researchgate.net One study highlighted that a potent trifluoromethyl ketone HDAC inhibitor displayed different mechanisms of action depending on the HDAC isoform, acting as a fast-on–fast-off inhibitor for class-IIa HDACs and a slow-binding inhibitor for class-I and class-IIb enzymes. researchgate.net

The combination of a cinnamic acid structure and a trifluoromethyl group, as seen in this compound, suggests a potential for HDAC inhibitory activity, though further specific studies are required for confirmation.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.

Research on various cinnamic acid derivatives has demonstrated their potential as α-glucosidase inhibitors. The presence and position of substituents on the cinnamic acid scaffold significantly influence their inhibitory activity. For instance, the addition of a methoxy group to the cinnamic acid structure has been shown to increase α-glucosidase inhibitory activity, with p-methoxycinnamic acid exhibiting higher potency than its hydroxylated counterpart. nih.gov In one study, p-methoxycinnamic acid was identified as a potent inhibitor of yeast α-glucosidase. nih.gov

Interestingly, a study on flavonoid derivatives with a phenylpropionic acid fraction (structurally related to cinnamic acid) showed that the introduction of a trifluoromethyl group resulted in effective α-glucosidase inhibition, with an IC50 value of 27.54 ± 0.02 μM. frontiersin.org This indicates that the trifluoromethyl moiety can contribute positively to the inhibitory activity.

While direct data for this compound is not available, the known enhancing effects of both methoxy and trifluoromethyl groups on α-glucosidase inhibition in related structures suggest that this compound could also exhibit inhibitory properties.

| Compound | IC50 (µM) | Enzyme Source |

| Phenylpropionic acid derivative with trifluoromethyl group | 27.54 ± 0.02 | Not Specified |

| Caffeic acid | 740 ± 10 | Rat intestinal maltase |

| Ferulic acid | 790 ± 40 | Rat intestinal maltase |

| Isoferulic acid | 760 ± 30 | Rat intestinal maltase |

| Ferulic acid | 450 ± 10 | Rat intestinal sucrase |

| Isoferulic acid | 450 ± 10 | Rat intestinal sucrase |

This table presents data for related cinnamic acid derivatives and other structurally similar compounds. frontiersin.orgtandfonline.com

Dehydrogenase Inhibition

Information regarding the direct inhibition of dehydrogenases by this compound or its closely related derivatives is limited in the currently available scientific literature. While some studies mention cinnamic acid derivatives in the context of enzymes like lactate (B86563) dehydrogenase, this is often in relation to cellular cytotoxicity assays rather than specific enzyme inhibition studies. nih.gov One study on the effects of p-hydroxycinnamic acid on hepatic gluconeogenesis noted that it inhibited respiration dependent on pyruvate (B1213749) oxidation, suggesting a potential interaction with mitochondrial pyruvate transport or related dehydrogenases, but did not directly inhibit key gluconeogenic enzymes. nih.gov Further research is needed to determine if this compound or its derivatives have any significant inhibitory activity against specific dehydrogenases.

Amide Hydrolase Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH can lead to analgesic, anti-inflammatory, and anxiolytic effects.

While direct studies on this compound as an FAAH inhibitor are not available, research on related structures provides some context. The trifluoromethyl ketone functional group has been incorporated into potent FAAH inhibitors. nih.gov For example, a trifluoromethyl ketone analog of oleamide (B13806) was shown to be a potent inhibitor of FAAH with a Ki value of 82 nM. nih.gov This suggests that the trifluoromethyl group can be a key pharmacophore for FAAH inhibition.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. Inhibition of LOX is a target for anti-inflammatory therapies.

Numerous studies have investigated the LOX inhibitory potential of cinnamic acid and its derivatives. nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net The inhibitory activity is highly dependent on the substitution pattern on the phenyl ring. For instance, a study on a series of multi-target cinnamic acids found that they all exhibited interesting lipoxygenase inhibition with IC50 values ranging from 7.4 to 100 µM. nih.govresearchgate.net Another study reported that a compound derived from phenoxyphenyl cinnamic acid and propranolol (B1214883) showed high LOX inhibition with an IC50 of 6 µM. semanticscholar.org

The antioxidant properties of cinnamic acid derivatives are often correlated with their LOX inhibitory activity, as lipoxygenation involves a carbon-centered radical mechanism. nih.gov While specific data for this compound is not available, the general activity of cinnamic acid derivatives against LOX suggests that this compound may also possess inhibitory properties. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group could influence the electronic properties of the molecule and its interaction with the enzyme's active site.

| Compound | IC50 (µM) |

| Cinnamic acid derivative 3i | 7.4 |

| Pyrrole derivative 2 | 7.5 |

| Phenoxyphenyl cinnamic acid-propranolol conjugate 2b | 6 |

| Cinnamic acid-propranolol conjugate 1a | 66 |

This table presents data for various cinnamic acid derivatives and their hybrids. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, particularly dopamine (B1211576). Its inhibition can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.

While direct studies on this compound are lacking, research on related compounds suggests a potential for MAO-B inhibition. Structure-activity relationship studies have shown that compounds with a trifluoromethyl substitution at the para position can exhibit significant MAO-B inhibitory activity. nih.gov For example, 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride was found to be a potent MAO-B inhibitor with an IC50 value of 0.009 µM. nih.gov This highlights the importance of the trifluoromethyl group for potent inhibition.

Furthermore, cinnamyl-based inhibitors with electron-withdrawing groups like the trifluoromethyl group attached to the aromatic core have been disclosed as potent MAO-B inhibitors. mdpi.com The development of fluorinated compounds is an active area of research for new MAO-B inhibitors. usd.edu Given these findings, the presence of a trifluoromethyl group in this compound suggests that it could be a candidate for MAO-B inhibition, although experimental verification is necessary.

| Compound | IC50 (µM) |

| 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | 0.009 |

| (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | 0.067 |

| (E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 0.118 |

This table presents data for compounds with structural similarities or key functional groups related to the subject compound. nih.gov

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Research on cinnamic acid derivatives has revealed their potential as cholinesterase inhibitors. The inhibitory activity and selectivity for AChE versus BChE are highly dependent on the substituents on the cinnamic acid scaffold. A study on fluorine- and chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain showed that these compounds exhibited moderate to potent AChE inhibition. nih.govdeepdyve.com For instance, one of the most potent compounds in this series had an IC50 of 1.11 ± 0.08 μmol/L for AChE. nih.gov

Another study on cinnamic acid-tryptamine hybrids demonstrated inhibitory activities against both AChE and BChE. nih.gov Furthermore, tacrine-cinnamic acid hybrids have been synthesized and evaluated as multi-target inhibitors for Alzheimer's disease, showing potent cholinesterase inhibition. rsc.org The presence of a trifluoromethyl group has also been noted in potent AChE and BChE inhibitors, with one such derivative showing Ki values of 1.43 ± 0.44 nM and 22.53 ± 7.70 nM, respectively. researchgate.net These findings suggest that the core structure of this compound, with its specific substitutions, could potentially interact with the active sites of cholinesterases.

| Compound | IC50 (µM) | Enzyme |

| Cinnamic acid derivative 6d | 1.11 ± 0.08 | AChE |

| Cinnamic acid-tryptamine hybrid 5q | 11.51 | AChE |

| Cinnamic acid-tryptamine hybrid 5b | 1.95 | BChE |

This table presents data for various cinnamic acid derivatives. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) and HER2 Enzyme Inhibition

The Epidermal Growth Factor Receptor (EGFR/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases, which are crucial regulators of cellular processes including proliferation, differentiation, and survival. scienceopen.comnih.gov Overexpression or aberrant activation of these receptors is associated with the progression of various cancers, making them key targets for therapeutic intervention. nih.govresearchgate.net Cinnamic acid and its derivatives have been investigated as a structural basis for the development of EGFR inhibitors. alquds.edu

Quantitative structure-activity relationship (QSAR) and molecular docking studies on a series of cinnamic acid analogues have suggested that their inhibitory activity against EGFR is significantly influenced by the electronic properties of the substituents on the phenyl ring. alquds.edu While direct experimental data on the inhibitory activity of this compound against EGFR or HER2 is not extensively documented in the reviewed literature, the structural features of the molecule—specifically the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group—suggest a potential for interaction with the kinase domain. The combination of a 4-anilinoquinazoline (B1210976) moiety with cinnamic acid has been shown to result in a novel binding mode to the EGFR tyrosine kinase. alquds.edu However, without specific enzymatic assays for this compound, its precise inhibitory potency and mechanism against EGFR and HER2 remain to be elucidated.

Other Noteworthy Biological Activities

Allelopathy refers to the biochemical interactions between plants, where one plant produces compounds that influence the growth and development of another. Cinnamic acid and its derivatives are known to be involved in such allelopathic interactions. nih.gov Research into the activity of these compounds against parasitic weeds like Cuscuta campestris (field dodder) has provided insights into the structural features that determine their phytotoxicity. nih.govmdpi.com

Structure-activity relationship (SAR) studies have been conducted to identify how different functional groups on the cinnamic acid scaffold affect its ability to inhibit the growth of C. campestris seedlings. These studies have shown that substitutions on the phenyl ring can significantly alter the compound's efficacy. Notably, the presence of a trifluoromethyl group at the para-position, as seen in trans-4-(trifluoromethyl)cinnamic acid, was found to enhance the growth inhibition of C. campestris seedlings compared to the unsubstituted trans-cinnamic acid. nih.gov Similarly, studies on hydrocinnamic acid derivatives, which lack the α,β-double bond, have explored the impact of methoxy groups. While the position of the methoxy group is crucial, its presence indicates a modification that can modulate bioactivity. mdpi.com

The combination of a methoxy group and a trifluoromethyl group in this compound suggests a potential for strong allelopathic activity, building on the observed effects of these individual substituents in related analogues.

| Compound | Relevant Substituent(s) | Observed Effect on C. campestris Growth | Reference |

|---|---|---|---|

| trans-Cinnamic acid | None (Parent Compound) | Inhibited growth by 38.9 ± 4.3% at 1 mM. | nih.gov |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-CF3 | Showed enhanced growth inhibition compared to the parent compound. | nih.gov |

| Hydrocinnamic acid | Saturated side chain | Demonstrated strong inhibition of seedling growth. | mdpi.com |

| 3-(3-Methoxyphenyl)propionic acid | 3-OCH3 (on hydrocinnamic scaffold) | Showed a positive effect on bioactivity. | mdpi.com |

| 3-(4-Methoxyphenyl)propanoic acid | 4-OCH3 (on hydrocinnamic scaffold) | Showed a negative effect on bioactivity. | mdpi.com |

Cinnamic acid and its derivatives, including those with methoxy substitutions, have been recognized for their neuroprotective properties. nih.govnih.gov These compounds exhibit a range of biological activities that are relevant to protecting the nervous system from damage and degeneration. The mechanisms underlying these effects often involve antioxidant and anti-inflammatory actions. rsc.orgjocpr.com

Studies have shown that cinnamic acid derivatives can protect neuronal cells from toxicity induced by various stressors, such as hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govrsc.org The presence of methoxy groups on the phenyl ring, as seen in compounds like ferulic acid (a methoxy derivative of caffeic acid), is often associated with significant antioxidant potential. jocpr.com This antioxidant activity is crucial for neutralizing reactive oxygen species (ROS) that can cause oxidative damage to neurons.

Furthermore, the anti-inflammatory properties of these compounds contribute to their neuroprotective capacity by modulating pathways involved in neuroinflammation, a common feature of many neurodegenerative disorders. rsc.org While direct studies on this compound are limited, the established neuroprotective profile of methoxylated cinnamic acid derivatives suggests it may possess similar beneficial effects on the nervous system. nih.govnih.gov

The search for effective antiviral agents has led to the screening of a wide variety of natural and synthetic compounds. Human coronavirus 229E (HCoV-229E), one of the viruses responsible for the common cold, is often used as a model for studying coronavirus replication and inhibition. nih.govnews-medical.net

While numerous plant-derived compounds and small molecules have been tested for activity against HCoV-229E, specific research on the antiviral effects of this compound is not available in the reviewed scientific literature. scienceopen.comnih.gov Studies have identified other classes of natural products, such as certain flavonols and dihydroflavonols, that can inhibit the replication of HCoV-229E in cell cultures. nih.govnews-medical.net The mechanism for these compounds often involves the inhibition of key viral enzymes, such as the main protease (Mpro), which is essential for viral replication. news-medical.net Without experimental data, the potential antiviral activity of this compound against HCoV-229E or other viruses remains speculative.

Gastric emptying is the process by which stomach contents are moved into the small intestine. The rate of this process is regulated by a complex interplay of neural and hormonal signals. Certain chemical compounds can influence this rate, which has implications for digestion and nutrient absorption.

A study investigating the protective effects of various cinnamic acid derivatives on the stomach examined their impact on gastric emptying. semanticscholar.orgresearchgate.net This research included compounds with methoxy and trifluoromethyl substituents, providing direct insight into how these groups might influence gastrointestinal motility. The findings indicated that several cinnamic acid derivatives, including p-methoxycinnamic acid, 3-(trifluoromethyl)cinnamic acid, and trans-4-(trifluoromethyl)cinnamic acid, improved delayed gastric emptying in an experimental model. semanticscholar.org Compared to a control group, these compounds increased the percentage of stomach contents emptied over a set period. semanticscholar.org

These results suggest that the core cinnamic acid structure, when modified with either methoxy or trifluoromethyl groups, can positively modulate gastric motility. semanticscholar.org

| Compound (at 200 mg/kg) | Gastric Emptying (%) | Comparison to Control |

|---|---|---|

| Control | 61.0 ± 10.2% | N/A |

| Cinnamic acid | 66.9 ± 17.8% | Improved |

| p-Methoxycinnamic acid | 69.6 ± 7.6% | Improved |

| 2-(Trifluoromethyl)cinnamic acid | 61.1 ± 14.2% | No significant improvement |

| 3-(Trifluoromethyl)cinnamic acid | 73.8 ± 6.3% | Improved |

| trans-4-(Trifluoromethyl)cinnamic acid | 70.9 ± 7.8% | Improved |

Data sourced from a study on the protective effects of cinnamic acid derivatives. semanticscholar.org

Computational Chemistry and Molecular Modeling of 4 Methoxy 2 Trifluoromethyl Cinnamic Acid and Its Interactions

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

An analysis of the ligand-protein binding mode for 4-Methoxy-2-(trifluoromethyl)cinnamic acid would involve docking the compound into the active site of a specific protein target. This simulation would aim to identify the most stable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Such a study would be crucial in understanding how this compound might interact with a biological receptor. At present, there are no specific ligand-protein binding mode analysis studies available in the scientific literature for this compound.

Molecular docking can also shed light on the conformational changes in the active site of a protein upon ligand binding. By understanding how the active site accommodates this compound, researchers could infer details about the substrate specificity of the protein. This information is vital for drug design and understanding enzyme mechanisms. Currently, there is no published research detailing the active site conformation and substrate specificity of any protein in complex with this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of a molecular system over time, allowing for the study of the physical movements of atoms and molecules.

MD simulations of this compound could be employed to explore its conformational landscape and intrinsic flexibility. By simulating the molecule's movement over time in a solvent, researchers could identify the most populated conformations and the energy barriers between them. This would provide a deeper understanding of the molecule's structural dynamics. No specific conformational analysis or flexibility studies for this compound using MD simulations have been found in the literature.

If a docked complex of this compound and a protein were subjected to MD simulations, it would be possible to assess the stability of the binding pose over time. Furthermore, these simulations can be used to calculate the binding free energy, offering a quantitative measure of the affinity between the ligand and the protein. Such studies are critical for validating docking results and for the accurate prediction of binding affinity. As of now, there are no available MD simulation studies focused on the binding stability and interaction energetics of this compound with any protein target.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

Quantum chemical methods, such as Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties of this compound. These calculations can provide information on molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. Such data is invaluable for understanding the molecule's reactivity and its potential to engage in various types of intermolecular interactions. A search of the scientific literature did not yield any specific quantum chemical calculation studies for this compound. While there are studies on structurally related compounds like trans-4-(trifluoromethyl)cinnamic acid, these findings are not directly applicable to the specifically requested molecule due to structural differences.

Electronic Structure and Reactivity Descriptors

The electronic properties of cinnamic acid derivatives are largely governed by the conjugated π-system that extends from the phenyl ring to the carboxylic acid group. rsisinternational.org The substituents on the aromatic ring, in this case, a methoxy (B1213986) (-OCH3) group and a trifluoromethyl (-CF3) group, significantly modulate these properties. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group create a push-pull effect that influences the molecule's electronic distribution and reactivity.

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. For the related compound trans-4-(trifluoromethyl)cinnamic acid, the HOMO energy is calculated to be -7.4654 eV and the LUMO energy is -2.8960 eV. The resulting HOMO-LUMO energy gap (ΔE) of 4.5694 eV is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

From these frontier molecular orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact in a chemical system.

| Molecular Property | Calculated Value (eV) for 4TFCA |

|---|---|

| HOMO Energy | –7.4654 |

| LUMO Energy | –2.8960 |

| Homo-Lumo gap (∆E) | 4.5694 |

| Ionization potential (I) | 7.4654 |

| Electron affinity (A) | 2.8960 |

This table presents the global reactivity descriptors for trans-4-(trifluoromethyl)cinnamic acid, a close analog of the subject compound, calculated using the DFT/B3LYP/6-311++G(d,p) method. Data sourced from Jeyavijayan et al. (2023).

Natural Bond Orbital (NBO) analysis further clarifies the intramolecular electronic landscape, revealing hyperconjugative interactions and charge delocalization pathways that contribute to molecular stability. For instance, in 4TFCA, significant stabilization energy arises from π →π* interactions, indicating a high degree of electron delocalization across the molecule.

Prediction of Spectroscopic Properties for Characterization

Computational methods are highly effective in predicting vibrational spectra (FTIR and FT-Raman), which can be compared with experimental data to confirm molecular structure. For derivatives like 4TFCA, theoretical vibrational frequencies are calculated and scaled to achieve good coordination with experimental wavenumbers.

Key vibrational modes for cinnamic acid derivatives include:

O-H Stretching : The carboxylic acid O-H stretch is typically observed as a broad band in the FTIR spectrum, computationally predicted around 3612 cm⁻¹ for 4TFCA.

C=O Stretching : The carbonyl (C=O) stretch is a strong, characteristic peak, experimentally observed for 4TFCA at 1712 cm⁻¹ (FTIR) and 1721 cm⁻¹ (FT-Raman).

C=C Stretching : The vibrations of the C=C double bonds in the aromatic ring and the propenoic acid chain typically appear in the 1500–1600 cm⁻¹ region. rsisinternational.org

CF3 Vibrations : The trifluoromethyl group has characteristic stretching vibrations, generally found in the 1100-1200 cm⁻¹ range. For 4TFCA, a fluorine in-plane stretching mode is computed at 1260 cm⁻¹.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) for 4TFCA | Experimental FTIR (cm⁻¹) for 4TFCA | Experimental FT-Raman (cm⁻¹) for 4TFCA |

|---|---|---|---|

| O-H Stretch | 3612 | - | - |

| C-H Stretch (Aromatic) | 3079 | 3066 | 3072 |

| C=O Stretch | 1743 | 1712 | 1721 |

| CF₃ Stretch | 1260 | 1253 | 1245 |

This table compares the calculated and experimental vibrational frequencies for key functional groups in trans-4-(trifluoromethyl)cinnamic acid. Data sourced from Jeyavijayan et al. (2023).

Crystallographic Data Analysis and Structural Insights

The solid-state structure of cinnamic acid derivatives provides crucial information about intermolecular interactions and packing, which influences physical properties like melting point and solubility.

Crystal Structure Determination of Cinnamic Acid Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While the specific crystal structure for this compound is not publicly documented, extensive research on other cinnamic acid derivatives, including trans-cinnamic acid, 4-methylcinnamic acid, and 4-methoxycinnamic acid, has been conducted. researchgate.net These studies reveal that cinnamic acids commonly crystallize in well-defined structures, often stabilized by robust hydrogen bonding. researchgate.net The analysis of these analogs allows for educated predictions about the structural behavior of the title compound.

Analysis of Supramolecular Assembly and Packing Motifs

A predominant feature in the crystal structures of cinnamic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically interact to form a centrosymmetric R²₂(8) graph set motif. researchgate.net This strong and predictable interaction often serves as the primary building block for the extended supramolecular architecture.

Beyond simple dimers, these compounds can engage in co-crystallization with other molecules, known as co-formers, to create more complex hydrogen-bonded networks. researchgate.net For example, pyridyl-containing molecules like 4,4-dipyridyl and nicotinamide (B372718) have been used to synthesize co-crystals with various cinnamic acids. researchgate.net In these structures, additional hydrogen bonds, such as O-H···N or C-H···O interactions, link the primary cinnamic acid dimers into tapes, sheets, or three-dimensional frameworks. The specific packing motif is influenced by the steric and electronic properties of the substituents on the phenyl ring.

In Silico Screening and Virtual Library Design

The cinnamic acid scaffold is a valuable starting point for the design of new bioactive molecules. In silico techniques accelerate this process by computationally screening large libraries of virtual compounds against biological targets.

Identification of Novel Hit Compounds

Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a target protein. This method can identify promising "hit" compounds for further development. For instance, the analog trans-4-(trifluoromethyl)cinnamic acid (4TFCA) was docked against the active site of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer. The study reported a strong binding energy of –6.10 kcal/mol, suggesting that 4TFCA is a potential inhibitor of this enzyme. Such findings highlight the potential of the this compound core structure to be explored for similar activities.

Furthermore, the creation of ultra-large virtual libraries from a versatile "superscaffold" is a modern approach in drug discovery. nih.govnih.gov The cinnamic acid framework, with its modifiable phenyl ring and carboxylic acid group, is well-suited for this strategy. By computationally enumerating vast numbers of derivatives and screening them against targets like G-protein coupled receptors (GPCRs), new lead compounds can be discovered with greater time and cost efficiency compared to traditional high-throughput screening. nih.gov

Optimization of Lead Structures based on Computational Predictions

The journey from a promising hit compound to a viable drug candidate is paved with meticulous optimization, a process greatly accelerated and refined by the application of computational chemistry and molecular modeling. For a lead structure like this compound, in silico techniques offer a powerful lens to predict how structural modifications can enhance its biological activity, selectivity, and pharmacokinetic profile. These computational predictions guide synthetic chemistry efforts, prioritizing the synthesis of compounds with the highest probability of success and minimizing the exhaustive and often inefficient process of trial-and-error.

The core of computational lead optimization lies in understanding the structure-activity relationships (SAR) at a molecular level. By modeling the interaction of a ligand with its biological target, researchers can identify key binding interactions and regions of the molecule that are amenable to modification. For cinnamic acid derivatives, the phenyl ring, the acrylic acid side chain, and their various substituents are all targets for computational analysis to improve efficacy.

A pertinent example of this approach can be seen in the computational study of a positional isomer, trans-4-(trifluoromethyl)cinnamic acid (4TFCA), against its potential target, histone deacetylase 8 (HDAC8). Molecular docking simulations are a cornerstone of this process, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of the interaction, often expressed as binding energy.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 |

The predicted binding energy of -6.10 kcal/mol for trans-4-(trifluoromethyl)cinnamic acid with HDAC8 provides a quantitative benchmark. The optimization process for a lead structure like this compound would begin with a similar docking study against its identified biological target. Based on the initial docking pose and binding energy, computational chemists can propose modifications to the lead structure. For instance, the methoxy and trifluoromethyl groups on the phenyl ring are key modulators of the molecule's electronic and steric properties.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational tool. By analyzing a dataset of related cinnamic acid derivatives with known biological activities, QSAR models can derive mathematical equations that correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric bulk) with their therapeutic effects. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives of this compound. For example, a QSAR model might predict that increasing the electron-donating capacity of the substituent at the 4-position while maintaining a specific level of lipophilicity could enhance binding affinity.

| Modification on Phenyl Ring | Computational Rationale | Predicted Outcome |

|---|---|---|

| Replacement of 4-methoxy with 4-ethoxy | Increase lipophilicity and explore steric tolerance in the binding pocket. | Potentially enhanced cell permeability and binding affinity. |

| Introduction of a 5-hydroxyl group | Introduce a new hydrogen bond donor to interact with a specific amino acid residue in the target's active site. | Increased binding specificity and affinity. |

| Bioisosteric replacement of the carboxylic acid | Improve pharmacokinetic properties such as metabolic stability and oral bioavailability. | Enhanced drug-like properties. |

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. scielo.brresearchgate.net While docking provides a static snapshot, MD simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding pose and the role of solvent molecules. For this compound, MD simulations could reveal conformational changes in the target protein upon binding and highlight key stable interactions that contribute most significantly to the binding affinity. This information is invaluable for refining the lead structure, for example, by rigidifying a portion of the molecule to lock it into its most active conformation.

The ultimate goal of these computational predictions is to generate a focused library of new analogues with a high probability of improved activity. This in silico screening process significantly streamlines the drug discovery pipeline, allowing medicinal chemists to focus their synthetic efforts on a smaller, more promising set of compounds. The iterative cycle of computational prediction, chemical synthesis, and biological testing is central to modern lead optimization, transforming promising molecules like this compound into potential therapeutic agents.

Future Research Directions and Potential Applications for 4 Methoxy 2 Trifluoromethyl Cinnamic Acid

Development of Novel and Environmentally Benign Synthetic Methodologies

The future synthesis of 4-Methoxy-2-(trifluoromethyl)cinnamic acid will likely focus on green chemistry principles to minimize environmental impact and improve efficiency. Traditional methods for creating cinnamic acids, such as the Perkin reaction, often require high temperatures. organic-chemistry.org Modern approaches like the Knoevenagel condensation and Horner–Wadsworth–Emmons (HWE) olefination offer milder and more stereoselective alternatives. organic-chemistry.orgbepls.com

Future research could explore biocatalysis, using enzymes to drive the synthesis, which operates under mild conditions and offers high selectivity. Additionally, methods that reduce solvent use, such as solid-state reactions or the use of biodegradable solvents, represent a key avenue for environmentally benign production. bepls.com The development of a one-pot synthesis, where multiple reaction steps are performed in the same vessel, could further enhance the efficiency and sustainability of producing this compound.

Table 1: Potential Green Synthesis Strategies

| Strategy | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., from Rhizopus oryzae) | High selectivity, mild reaction conditions, reduced waste. |